N-[(Z)-1-thiophen-2-ylethylideneamino]hexanamide
Overview
Description
N-[(Z)-1-thiophen-2-ylethylideneamino]hexanamide is a compound that belongs to the class of amides It features a thiophene ring, which is a five-membered ring containing sulfur, and a hexanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-thiophen-2-ylethylideneamino]hexanamide typically involves the reaction of thiophene-2-carbaldehyde with hexanamide in the presence of a suitable catalyst. One common method is the dehydrogenative coupling of amines and alcohols using ruthenium PNNH complexes under mild conditions . This method allows for the formation of the amide bond at near-ambient temperatures, making it an efficient and environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of cost-effective catalysts and solvents is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-thiophen-2-ylethylideneamino]hexanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[(Z)-1-thiophen-2-ylethylideneamino]hexanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential antimicrobial properties and can be used in the development of new antibiotics.
Medicine: It is being explored for its potential use in treating various diseases, including tuberculosis.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(Z)-1-thiophen-2-ylethylideneamino]hexanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit glucose dehydrogenase, which is crucial for the glucose metabolic pathway in bacteria . This inhibition can lead to the disruption of bacterial metabolism and growth, making it a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Hexanamide: A simple fatty amide of hexanoic acid.
N-(thiophen-2-yl)nicotinamide: A derivative with similar structural features.
Uniqueness
N-[(Z)-1-thiophen-2-ylethylideneamino]hexanamide is unique due to its combination of a thiophene ring and a hexanamide group, which imparts specific chemical and biological properties. Its ability to inhibit glucose dehydrogenase and its potential antimicrobial activity distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[(Z)-1-thiophen-2-ylethylideneamino]hexanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-4-5-8-12(15)14-13-10(2)11-7-6-9-16-11/h6-7,9H,3-5,8H2,1-2H3,(H,14,15)/b13-10- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAJVZZJFMRMNQ-RAXLEYEMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=C(C)C1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C(/C)\C1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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